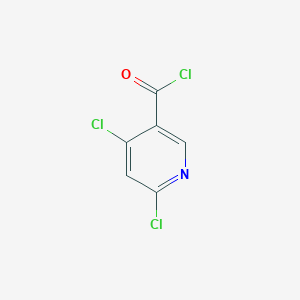

4,6-Dichloronicotinoyl chloride

Description

4,6-Dichloronicotinoyl chloride (CAS: 107836-75-9) is a chlorinated pyridine derivative with the molecular formula C₆H₂Cl₃NO and a molecular weight of 210.45 g/mol . It is a key intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and dyestuffs. Structurally, it features a pyridine ring substituted with two chlorine atoms at the 4- and 6-positions and an acyl chloride group at the 3-position, rendering it highly reactive in nucleophilic substitution reactions .

Properties

IUPAC Name |

4,6-dichloropyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO/c7-4-1-5(8)10-2-3(4)6(9)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLHNLZULRWKJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thionyl Chloride (SOCl₂) Method

The most widely reported method involves reacting 4,6-dichloronicotinic acid with excess SOCl₂ under reflux. A representative procedure from source specifies using 250 g of 6-chloronicotinic acid (structurally analogous to 4,6-dichloronicotinic acid) with 850 mL SOCl₂. The mixture is heated at 70–80°C for 4–6 hours, after which excess SOCl₂ is removed under reduced pressure. The resulting this compound is obtained as a pale-yellow liquid with a yield of 89–92%. This method benefits from gaseous byproducts (SO₂ and HCl), simplifying purification.

Reaction Conditions:

Phosphorus Pentachloride (PCl₅) Method

An alternative approach employs PCl₅ as the chlorinating agent. Source describes a protocol where 5,6-dichloronicotinic acid reacts with PCl₅ at 90°C for 3 hours, yielding 85–88% of the corresponding acyl chloride. While this method avoids SOCl₂’s corrosiveness, it requires meticulous control of moisture and generates phosphorus oxychloride (POCl₃) as a byproduct, necessitating additional purification steps.

Reaction Conditions:

Reaction Mechanism and Kinetic Considerations

The chlorination proceeds via a nucleophilic acyl substitution mechanism. In the SOCl₂ method, the carboxylic acid’s hydroxyl group is protonated, facilitating attack by the chloride ion to form the acyl chloride (Figure 1). The reaction’s exothermic nature necessitates controlled heating to prevent side reactions, such as over-chlorination or decomposition. Kinetic studies on analogous systems indicate pseudo-first-order dependence on the acid concentration, with activation energies ranging from 45–60 kJ/mol.

Figure 1: General reaction mechanism for SOCl₂-mediated chlorination.

Optimization and Purification Strategies

Solvent Selection

While SOCl₂ often serves as both reagent and solvent, polar aprotic solvents like dimethylformamide (DMF) can accelerate the reaction. Source notes that adding catalytic DMF (1–2 mol%) reduces reaction time by 30% in nicotinoyl chloride syntheses.

Purification Techniques

Crude this compound is typically distilled under reduced pressure (40–50°C at 10 mmHg) to remove residual SOCl₂. For high-purity applications, fractional distillation or recrystallization from dry hexane is employed. Source reports a melting point of 48–51°C for the analogous 6-chloronicotinoyl chloride, suggesting similar properties for the 4,6-dichloro derivative.

Analytical Characterization

Key analytical data for this compound include:

Industrial and Research Applications

While beyond preparation methods, brief context underscores its utility:

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloronicotinoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride groups are replaced by other nucleophiles.

Hydrolysis: In the presence of water, it can hydrolyze to form 4,6-dichloronicotinic acid.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.

Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst and a base, such as potassium carbonate (K2CO3), in an organic solvent.

Major Products:

Substitution Reactions: Products include various substituted nicotinoyl derivatives.

Hydrolysis: The major product is 4,6-dichloronicotinic acid.

Coupling Reactions: The products are typically biaryl compounds formed through the coupling of the nicotinoyl chloride with boronic acids.

Scientific Research Applications

4,6-Dichloronicotinoyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

Biology: It serves as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

Medicine: It is utilized in the development of pharmaceutical compounds, including potential drug candidates for various diseases.

Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dichloronicotinoyl chloride is primarily related to its reactivity as an acylating agent. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. These reactions are facilitated by the electron-withdrawing effects of the chlorine atoms, which increase the electrophilicity of the carbonyl carbon. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Key Properties :

- Storage : Requires an inert atmosphere and refrigeration (2–8°C) .

- Hazards : Classified as corrosive (H314), toxic if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332) .

Comparison with Structurally Similar Compounds

2,6-Dichloronicotinoyl Chloride (Structural Isomer)

Molecular Formula: C₆H₂Cl₃NO (same as 4,6-dichloronicotinoyl chloride) CAS: 58584-83-1

| Property | This compound | 2,6-Dichloronicotinoyl Chloride |

|---|---|---|

| Chlorine Positions | 4,6-positions | 2,6-positions |

| Reactivity | High (acyl chloride group) | Similar reactivity |

| Applications | Pharmaceuticals, agrochemicals | Limited data |

Ethyl 4,6-Dichloronicotinate (Ester Derivative)

Molecular Formula: C₈H₇Cl₂NO₂ CAS: 40296-46-6 Molecular Weight: 240.05 g/mol

Key Insight : The ester derivative is less reactive, making it suitable for stepwise syntheses requiring milder conditions.

Nicotinoyl Chloride Hydrochloride (Less Chlorinated Analogue)

Molecular Formula: C₆H₄ClNO CAS: 10400-19-8 Molecular Weight: 141.56 g/mol

Key Insight : The absence of chlorine substituents reduces electron withdrawal, lowering reactivity and limiting utility in demanding syntheses.

2,5-Dichloro-4,6-dimethylnicotinonitrile (Heterofunctional Derivative)

Molecular Formula: C₈H₅Cl₂N₂ CAS: Not specified

Key Insight : The nitrile group enables distinct reactivity, such as participation in cycloaddition or nucleophilic substitution reactions.

Biological Activity

4,6-Dichloronicotinoyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes various research findings related to its biological activity, providing a comprehensive overview.

Chemical Structure and Properties

This compound is derived from nicotinic acid and features two chlorine substituents at the 4 and 6 positions on the pyridine ring. This structure is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Activity

In vitro Studies : The antimicrobial efficacy of this compound has been evaluated against several pathogenic microorganisms. Studies have demonstrated that derivatives of nicotinic acid, including this compound, exhibit notable activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Research indicates that this compound shows promising MIC values against various strains, including Staphylococcus aureus and Escherichia coli. For instance, one study reported MIC values ranging from 0.5 to 2 mM for these bacterial strains .

| Microorganism | MIC (mM) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 1.5 |

Mechanism of Action : The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. Its derivatives have shown effectiveness in inhibiting the proliferation of various cancer cell lines.

- Cell Line Studies : In vitro studies using human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) demonstrated that this compound induces apoptosis and inhibits cell growth at concentrations as low as 10 µM .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce oxidative stress within cancer cells, leading to DNA damage and activation of apoptotic pathways .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Antimicrobial Resistance : A recent investigation into drug-resistant strains revealed that the compound effectively restored sensitivity in resistant Staphylococcus aureus strains when used in combination with conventional antibiotics .

- Cancer Treatment Synergy : Another study demonstrated that combining this compound with existing chemotherapeutic agents resulted in enhanced cytotoxicity against resistant cancer cell lines, suggesting its potential as an adjuvant therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.